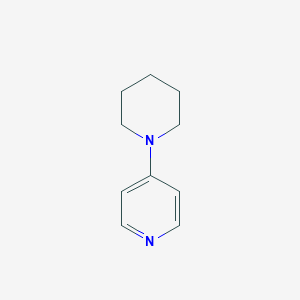

(1-Pyridin-4-yl)piperidine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Medicinal Chemistry Scaffolds

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous feature in medicinal chemistry. Its prevalence stems from a combination of favorable properties: it is a bioisostere of a phenyl group but with increased water solubility and a smaller polar surface area. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. Pyridine and its derivatives are found in numerous therapeutic agents across a wide spectrum of applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. ontosight.ai

Complementing the aromatic pyridine ring is the piperidine moiety, a saturated six-membered nitrogen-containing heterocycle. mdpi.com The piperidine ring is one of the most frequently encountered heterocycles in FDA-approved pharmaceuticals. researchgate.net Its non-planar, chair-like conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing binding affinity and selectivity to biological targets. The integration of a piperidine ring into a molecule can improve its pharmacokinetic properties, such as absorption and metabolic stability. nih.gov Piperidine derivatives are integral to drugs with a vast range of pharmacological activities, including analgesics, antipsychotics, antihistamines, and anticoagulants. ijnrd.org

The combination of these two rings into the (1-Pyridin-4-yl)piperidine scaffold results in a molecule with a unique blend of aromaticity, basicity, and three-dimensional structure, making it a highly attractive starting point for the design of new bioactive compounds.

Historical Context of N-Substituted Piperidines in Drug Discovery

The exploration of N-substituted piperidines has been a long and fruitful endeavor in the history of drug discovery. For decades, chemists have recognized that the nitrogen atom of the piperidine ring is an ideal point for substitution, allowing for the introduction of a wide array of functional groups to modulate a molecule's biological activity. nih.gov This has led to the development of numerous classes of drugs built around this structural theme.

Historically, the N-benzyl piperidine motif has been particularly common in drug discovery due to its structural flexibility and three-dimensional nature. nih.gov Many early neuroleptics and opioids featured this core. Over time, research expanded to include a vast diversity of substituents on the piperidine nitrogen. Thousands of piperidine-containing compounds have been the subject of preclinical and clinical investigation over the past decade alone. researchgate.net This extensive research has solidified the understanding that the biological properties of piperidines are highly dependent on the nature and placement of substituents on the heterocyclic ring. The development of synthetic methodologies, such as catalytic hydrogenation of pyridines and various cyclization strategies, has been crucial in providing access to a wide range of substituted piperidines for biological screening. mdpi.comnih.gov

Overview of Research Trajectories for this compound

Research involving the this compound scaffold has evolved along several key trajectories, primarily centered on its use as a foundational building block for more complex molecules with specific biological or chemical functions.

One major research direction has been the use of this scaffold in medicinal chemistry to develop inhibitors of various enzymes. For example, derivatives such as 1-(pyridin-4-yl)piperidine-4-carboxamide have been designed and synthesized as direct thrombin inhibitors for potential anticoagulant therapy. nih.govresearchgate.net In these studies, the this compound moiety serves as the P1 binding element that interacts with the active site of the thrombin enzyme. nih.gov Similarly, the scaffold has been incorporated into molecules designed as inhibitors of Protein Kinase B (Akt), a key target in cancer therapy. nih.gov Research has also explored derivatives as potential antimalarial agents that target the Plasmodium prolyl-tRNA synthetase (PRS). acs.org

Another significant area of research is the development of new synthetic methodologies. The this compound structure is often a target in the development of catalytic hydrogenation processes, where substituted pyridines are converted into the corresponding piperidines. mdpi.comnih.gov For instance, methods for the stereoselective reduction of pyridines to access specific isomers of substituted piperidines are of great interest for creating libraries of drug-like molecules. mdpi.com The synthesis of the core itself, often through the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with piperidine, is a fundamental reaction in creating these libraries. researchgate.net

Finally, the unique chemical properties of the this compound structure have been exploited in the field of catalysis. Researchers have synthesized ionic liquids based on pyridine and piperidine structures and investigated their use as effective and recyclable catalysts for carbon-carbon bond-forming reactions, such as Knoevenagel and Claisen-Schmidt condensations. researchgate.net

Data Tables

Table 1: Investigated Therapeutic Applications of Scaffolds Derived from this compound

| Therapeutic Area | Target/Mechanism | Example Derivative Class | Reference(s) |

|---|---|---|---|

| Anticoagulation | Direct Thrombin (Factor IIa) Inhibition | 1-(Pyridin-4-yl)piperidine-4-carboxamides | nih.gov, researchgate.net, ijnrd.org |

| Oncology | Protein Kinase B (Akt) Inhibition | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | nih.gov |

| Infectious Disease | Plasmodium Prolyl-tRNA Synthetase (PRS) Inhibition | 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives | acs.org |

Table 2: Key Synthetic Strategies Involving the this compound Core

| Reaction Type | Description | Key Reagents/Catalysts | Reference(s) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Synthesis of the core structure by reacting piperidine with an activated pyridine. | 4-Chloropyridine, Piperidine | researchgate.net |

| Catalytic Hydrogenation | Reduction of the pyridine ring in a precursor to form the piperidine ring. | Rhodium, Palladium, Nickel, Iridium catalysts | mdpi.com, nih.gov |

| Reductive Amination | Formation of the N-C bond by reacting a piperidone with a pyridine-containing amine. | Sodium triacetoxyborohydride |

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPBUCCXRGSDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182039 | |

| Record name | 4-Piperidylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-90-0 | |

| Record name | 4-Piperidinopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-piperidylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 4 Yl Piperidine and Its Derivatives

Established Synthetic Pathways for (1-Pyridin-4-yl)piperidine Core Structure

The construction of the this compound core can be achieved through several reliable methods, primarily involving palladium-catalyzed cross-coupling reactions and direct amination strategies.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone for the formation of carbon-nitrogen bonds and are widely applied in the synthesis of arylamines. rsc.orgacs.org This methodology is particularly effective for coupling aryl halides or pseudohalides with amines. acs.org In the context of this compound synthesis, this typically involves the reaction of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with piperidine (B6355638) in the presence of a palladium catalyst and a suitable ligand. rsc.org The general mechanism involves an oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to yield the desired N-arylpiperidine product. rsc.org

The choice of ligand is crucial for the efficiency and scope of the Buchwald-Hartwig amination. Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov The development of robust catalytic systems has enabled these reactions to be performed on a large scale with high yields, making them valuable in industrial applications. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives

| Electrophile | Nucleophile | Catalyst System | Conditions | Product | Yield | Reference |

| 4-Bromoanisole | Piperidine | Pd catalyst | Not specified | 1-(4-Methoxyphenyl)piperidine | Not specified | rsc.org |

| 2,4-Dichloropyridine | Organoboron, -zinc, or -magnesium reagents | Pd with sterically hindered NHC ligand | Room temperature | C4-coupled product | High selectivity (~10:1) | nsf.gov |

| Aryl bromide derivatives | Piperazine (B1678402) derivatives | Pd catalyst | Not specified | Venetoclax precursor | High yield | rsc.org |

Direct Amination Strategies involving Pyridine (B92270) Derivatives

Direct amination, or nucleophilic aromatic substitution (SNA_r_), presents another major pathway for the synthesis of this compound. This method involves the reaction of a pyridine derivative, typically activated with an electron-withdrawing group or a good leaving group at the 4-position, with piperidine. researchgate.net

The reaction of 4-chloropyridine with piperidine is a common example. researchgate.net The reactivity of halopyridines in S_NAr reactions can be enhanced by the presence of an N-oxide group, with the reactivity sequence being 2-chloro > 4-chloro >> 3-chloro. researchgate.net Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. For instance, zinc nitrate (B79036) has been shown to catalyze the amination of 4-chloropyridine with various amines. sci-hub.se

Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, often allowing for solvent-free conditions and shorter reaction times. researchgate.net For instance, the reaction between 2-chloropyridine (B119429) and piperidine can be achieved at 130-150°C in 30-120 minutes under microwave irradiation. researchgate.net

Alternative Synthetic Routes to the 1-Pyridin-4-yl-piperidine Moiety

Beyond the more common methods, other synthetic strategies have been developed. One such approach involves the hydrogenation of a precursor like 4-(1H-pyrazol-1-yl)pyridine, which can be synthesized via a nucleophilic aromatic substitution of 4-chloropyridine with pyrazole. researchgate.net The subsequent hydrogenation of the pyridine ring furnishes the piperidine moiety. researchgate.net

Reductive amination is another versatile method. beilstein-journals.org For example, 1-(Pyridin-4-ylmethyl)piperidin-4-ol can be synthesized via the reductive amination of 4-pyridinecarbaldehyde with piperidin-4-ol. Additionally, intramolecular cyclization reactions of appropriately functionalized precursors can lead to the formation of the piperidine ring. beilstein-journals.orgmdpi.com

Derivatization Strategies of this compound

Once the core structure is established, it can be further functionalized to produce a variety of derivatives with potential applications in pharmaceuticals and other fields.

Synthesis of Carboxylic Acid Derivatives, e.g., 1-(Pyridin-4-yl)piperidine-4-carboxylic acid

The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid is a key transformation. One documented method involves the reaction of 4-chloropyridine hydrochloride with ethyl isonicotinate (B8489971) in the presence of triethylamine (B128534) in a mixture of ethanol (B145695) and water. chemicalbook.com The reaction is carried out under high temperature (150°C) in a sealed tube for an extended period (96 hours). chemicalbook.com The resulting product can be purified by recrystallization. chemicalbook.com Another approach involves the reaction of piperidine-4-carboxylic acid with a suitable pyridine derivative, such as 4-chloropyrimidine, under basic conditions in a polar solvent.

Table 2: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Conditions | Product | Reference |

| 4-Chloropyridine hydrochloride | Ethyl isonicotinate | Triethylamine | Ethanol/Water | 150°C, 96 hours, sealed tube | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | chemicalbook.com |

| 4-Chloropyrimidine | Piperidine-4-carboxylic acid | Triethylamine | Ethanol/Water | 100–150°C, sealed tube | 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride |

Esterification of Carboxylic Acid Derivatives, e.g., 1-(Pyridin-4-yl)piperidine-carboxylic Acid Ethyl Ester

The carboxylic acid functionality of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid can be readily converted to its corresponding ester. Standard esterification procedures, such as Fischer esterification using an alcohol (e.g., ethanol) in the presence of an acid catalyst, can be employed. The resulting ethyl ester, 1-(pyridin-4-yl)piperidine-4-carboxylic acid ethyl ester, is a valuable intermediate for further synthetic modifications.

Dithiocarbamate (B8719985) Derivative Formation via In-Situ Methods

The formation of dithiocarbamate derivatives from this compound can be achieved through in-situ methods. These multicomponent reactions (MCRs) typically involve the reaction of a secondary amine, such as this compound, with carbon disulfide (CS₂) in the presence of a base or catalyst to form a dithiocarbamate anion. tandfonline.com This anion then reacts with an electrophilic substrate. tandfonline.com This one-pot approach offers advantages such as operational simplicity and high atom economy. tandfonline.com

One specific example involves the preparation of a this compound-1-carbodithioate derivative. In this process, the dithiocarbamate is formed in-situ and subsequently used to create a self-assembled monolayer (SAM) on a gold substrate. google.com The resulting SAM exhibited a molecular density indicating a near-vertical orientation of the molecules. google.com

The general synthesis of dithiocarbamates can be achieved through the reaction of primary or secondary amines with CS₂ and an electrophile, such as an alkyl halide. sci-hub.se These reactions can often be performed under catalyst-free or base-catalyzed conditions. sci-hub.se The in-situ generation of the dithiocarbamate anion followed by reaction with an electrophile is a common strategy. tandfonline.com For instance, Michael addition of the in-situ generated dithiocarbamate anion to activated alkenes is a known method for synthesizing S-alkyl dithiocarbamates. tandfonline.com

| Reactants | Reagents/Conditions | Product Type | Reference |

| Secondary Amine, Carbon Disulfide, Electrophile | Base or catalyst, often one-pot | Dithiocarbamate derivative | tandfonline.com |

| This compound, Carbon Disulfide | In-situ formation | This compound-1-carbodithioate | google.com |

| Amine, Carbon Disulfide, Alkyl Halide | Catalyst-free or base-catalyzed | S-Alkyl dithiocarbamate | sci-hub.se |

| Amine, Carbon Disulfide, Activated Alkenes | Michael addition | S-Alkyl dithiocarbamate | tandfonline.com |

Amide and Amidine Functionalization for Pharmacological Enhancement

The introduction of amide and amidine functionalities to the this compound scaffold is a key strategy for modulating pharmacological activity. Amide bonds can be formed at various positions, for example, by coupling a carboxylic acid derivative of the piperidine ring with an amine. The specific nature of the amide group, including whether it is secondary or tertiary, can significantly influence the biological activity and selectivity profile of the resulting compound. acs.org

For instance, in a series of 1,2,4-triazol-5-amine derivatives, the introduction of an amide moiety was explored to enhance inhibitory activity against certain enzymes. It was found that the presence of an electron-poor aromatic system in conjunction with the amide group was crucial for potent inhibition. acs.org Furthermore, secondary amides in this series proved to be more potent inhibitors than their tertiary amide counterparts. acs.org

Amidines, which can be considered isosteres of amides, are also valuable functional groups in medicinal chemistry. researchgate.net They can be synthesized through various methods, including the Pinner reaction. researchgate.net The functionalization of piperidine derivatives with amidine groups can lead to compounds with a range of biological activities. For example, amidines have been incorporated into peptide structures and have been shown to engage in hydrogen-bonding interactions. researchgate.net The synthesis of polysubstituted pyrimidines has been achieved through the reaction of cinnamaldehydes and amidines. researchgate.net

| Functional Group | Synthetic Approach | Key Findings | Reference |

| Amide | Coupling of carboxylic acid derivative with an amine. | Secondary amides can be more potent than tertiary amides. acs.org | acs.org |

| Amidine | Pinner reaction; reaction of cinnamaldehydes with amidines. | Amidines can act as amide isosteres and participate in H-bonding. researchgate.net | researchgate.net |

Introduction of Diverse Substituents on the Piperidine Ring and Pyridine Moiety

The functionalization of both the piperidine and pyridine rings of the this compound scaffold allows for the fine-tuning of its properties. Substituents can be introduced on the piperidine ring through various reactions. For instance, N-alkylation of the piperidine nitrogen can be performed to introduce different groups. smolecule.com Spirocyclic systems can also be formed at the piperidine ring to improve metabolic stability. smolecule.com

The pyridine ring is susceptible to both electrophilic and nucleophilic substitution reactions. smolecule.com Electrophilic substitution on the pyridine ring of a related compound, 2-(1-(pyridin-4-yl)piperidin-2-yl)acetic acid, is suggested to occur at the 3-position, although it may be limited by steric hindrance. vulcanchem.com Nucleophilic aromatic substitution is another key transformation for modifying the pyridine ring. For example, the reaction of 4-chloropyridine with various alcohols can be used to introduce alkoxy substituents. bath.ac.uk The reactivity of halopyridines in nucleophilic substitution is a subject of detailed study, with factors like the leaving group ability of fluoride (B91410) versus chloride and the position of the halogen (2- vs. 4-) being significant. researchgate.net

The introduction of substituents on the pyrimidine (B1678525) ring of a similar scaffold, 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid, has been shown to affect the compound's potency and selectivity.

| Ring | Reaction Type | Example | Reference |

| Piperidine | N-alkylation | Introduction of pyrrolopyrimidines. smolecule.com | smolecule.com |

| Piperidine | Spirocyclization | Fusion at C3/C4. smolecule.com | smolecule.com |

| Pyridine | Electrophilic Substitution | Substitution at the 3-position. vulcanchem.com | vulcanchem.com |

| Pyridine | Nucleophilic Substitution | Reaction of 4-chloropyridine with alcohols. bath.ac.uk | bath.ac.ukresearchgate.net |

| Pyrimidine (analogue) | Substitution | Introduction of various substituents. |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral piperidine derivatives is crucial for developing pharmaceuticals, as the stereochemistry at the ring atoms can be critical for biological activity. google.com Several stereoselective methods have been developed to access enantiomerically enriched piperidines.

One approach utilizes chiral auxiliaries derived from carbohydrates, such as D-arabinopyranosylamine. researchgate.net The steric and stereoelectronic properties of the carbohydrate auxiliary can direct nucleophilic additions to achieve high diastereoselectivity. researchgate.net Another strategy involves a three-component vinylogous Mannich-type reaction using a chiral α-methyl benzylamine (B48309) to control the stereochemistry, leading to the formation of chiral 2,3-dihydropyridinones which are versatile intermediates. rsc.org

Catalytic asymmetric methods have also been employed. For example, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) has been developed to furnish 3-substituted tetrahydropyridines with high enantioselectivity. acs.org This method is part of a three-step process starting from pyridine. acs.org

| Method | Key Features | Intermediate/Product | Reference |

| Chiral Auxiliary | Use of carbohydrate-derived auxiliaries (e.g., D-arabinopyranosylamine). | Diastereoselective formation of substituted piperidines. | researchgate.net |

| Three-Component Reaction | Vinylogous Mannich-type reaction with a chiral amine. | Chiral 2,3-dihydropyridinone intermediates. | rsc.org |

| Asymmetric Catalysis | Rh-catalyzed asymmetric carbometalation of a dihydropyridine. | Enantioenriched 3-substituted tetrahydropyridines. | acs.org |

Reaction Profiles and Conditions for this compound and its Analogues

The this compound scaffold and its derivatives can undergo various oxidation and reduction reactions. The piperidine ring can be oxidized, for instance, to an N-oxide. vulcanchem.com The oxidation of N-acyl-piperidines with iron(II)-hydrogen peroxide has been shown to yield the corresponding piperidin-2-ones. researchgate.net In these reactions, the derivatives of pyrrolidine (B122466) were found to be more reactive than those of piperidine. researchgate.net

Reduction reactions are also common. The nitrile group in derivatives like 4-pyridin-4-ylpiperidine-4-carbonitrile (B3004939) can be reduced to an amine using agents like lithium aluminum hydride or catalytic hydrogenation. smolecule.com The pyridine ring itself can be reduced to a piperidine ring through hydrogenation, often using transition metal catalysts under various conditions. nih.gov For example, a rhodium catalyst has been shown to be effective for the synthesis of 3-substituted piperidines. nih.gov

| Reaction Type | Substrate Moiety | Reagents/Conditions | Product | Reference |

| Oxidation | Piperidine Nitrogen | Oxidizing agents | N-oxide | vulcanchem.com |

| Oxidation | N-Acyl-piperidine | Fe(II)-H₂O₂ | Piperidin-2-one | researchgate.net |

| Reduction | Nitrile Group | LiAlH₄ or catalytic hydrogenation | Amine | smolecule.com |

| Reduction | Pyridine Ring | H₂, transition metal catalyst (e.g., Rh) | Piperidine | nih.gov |

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution. Electrophilic substitution is generally directed to the positions ortho and para to the nitrogen atom, but in the case of 4-substituted pyridines, the reactivity and regioselectivity are influenced by the nature of the substituent. For a related compound, electrophilic substitution is predicted to occur at the 3-position. vulcanchem.com

Nucleophilic aromatic substitution is a particularly important reaction for functionalizing the pyridine ring, especially when it bears a good leaving group like a halogen. researchgate.net The reactivity of the pyridine ring towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atom. Nucleophilic substitution can occur at the 2-, 4-, or 6-positions. acs.org The choice of nucleophile and reaction conditions can be tuned to achieve the desired substitution pattern. For instance, reacting 4-chloropyridine with alcohols in the presence of a Lewis acid can lead to the formation of 4-alkoxypyridines. bath.ac.uk The relative reactivity of different halogen-bearing positions (e.g., 4- vs. 2-) is a key consideration in designing synthetic routes. researchgate.net

| Reaction Type | Position(s) on Pyridine Ring | Key Factors | Example | Reference |

| Electrophilic Substitution | 3-position | Steric hindrance may limit reactivity. | Predicted for a related acetic acid derivative. | vulcanchem.com |

| Nucleophilic Substitution | 2-, 4-, 6-positions | Leaving group ability, position of the substituent. | Reaction of 4-halopyridines with nucleophiles. | bath.ac.ukresearchgate.netacs.org |

Catalytic Considerations in Derivatization

The derivatization of the this compound scaffold is heavily reliant on catalytic methodologies to achieve regioselectivity, stereoselectivity, and high yields. The choice of catalyst and associated ligands is critical in dictating the outcome of chemical transformations, enabling the functionalization of both the pyridine and piperidine rings. Transition-metal catalysis, in particular, offers a versatile toolkit for creating a diverse array of derivatives through reactions like cross-coupling, C-H activation, and hydrogenation.

Palladium Catalysis

Palladium-based catalysts are extensively used for creating C-C and C-N bonds in the synthesis of this compound analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allow for the attachment of various aryl or other organic fragments to the core structure. For instance, the α-arylation of esters, catalyzed by a combination of a palladium source like Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand such as P(tBu)₃, has been successfully applied to synthesize 4-carboxy-4-pyridylpiperidine derivatives. escholarship.org This method is effective for coupling N-Boc-4-methoxycarbonylpiperidine with a range of chloropyridines and bromopyridines. escholarship.org

Palladium is also instrumental in C-H bond activation, a powerful strategy for direct functionalization. nih.gov The arylation of remote δ-C(sp³)–H bonds in piperidine systems can be achieved using a palladium catalyst with a suitable directing group. nih.gov Deuterium labeling experiments have shown that in the presence of a palladium catalyst, C-H activation can occur at multiple positions on the piperidine ring, with the regioselectivity influenced by the directing group and reaction conditions. acs.org Furthermore, palladium-on-carbon (Pd/C) is a common catalyst for the selective hydrogenation of pyridine precursors to yield the piperidine core, a key step in building the foundational structure before further derivatization.

Rhodium Catalysis

Rhodium catalysts are particularly effective for asymmetric synthesis and hydrogenation reactions involving the pyridine moiety. Rhodium complexes, often paired with chiral ligands like BINAP, can catalyze the asymmetric dearomatization of pyridinium (B92312) salts to produce enantioenriched dihydropyridines, which are precursors to chiral piperidines. semanticscholar.org Rhodium-catalyzed hydroboration is another significant transformation. rsc.org Depending on the phosphine ligand used, rhodium catalysts can facilitate a double hydroboration of pyridine to yield N-Boc-1,2,3,4-tetrahydropyridines with a C-B bond at either the C3 or C4 position. rsc.org

Additionally, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to 3-substituted tetrahydropyridines with high enantioselectivity. acs.org This reductive Heck-type reaction is tolerant of a wide range of functional groups. acs.org Rhodium catalysts have also been employed for the hydrogenation of fluorinated pyridines to produce all-cis-(multi)fluorinated piperidines, a transformation where rhodium proved more effective than other metals under certain conditions. mdpi.com

Other Catalytic Systems

Beyond palladium and rhodium, other transition metals play important roles:

Copper: Copper catalysts, sometimes used in conjunction with other metals or under electrolytic conditions, can facilitate intramolecular radical C-H amination and cyclization to form piperidine rings. mdpi.com

Iridium: Iridium-catalyzed hydrogen borrowing cascades enable the stereoselective synthesis of substituted piperidines from simpler precursors. mdpi.com

Ruthenium and Cobalt: Ruthenium complexes have been used for the double reduction of pyridine derivatives, while heterogeneous cobalt catalysts on titanium nanoparticles offer an acid-free route for hydrogenating pyridines to piperidines, even in water. mdpi.com

Non-Metal Catalysis: Borenium ions, generated from borane (B79455) sources, can catalyze the diastereoselective reduction of substituted pyridines in the presence of hydrosilanes, offering a metal-free alternative for hydrogenation. mdpi.com

The selection of the catalyst, ligands, and reaction conditions is paramount. Ligands, such as specific phosphines or pyridine-oxazolines, can dramatically influence the rate, selectivity, and outcome of a reaction by modifying the steric and electronic environment of the metal center. nih.govmdpi.com For example, computational studies have shown that a simple pyridine ligand can lower the energy barrier for palladium-catalyzed C-H activation by a significant margin. nih.gov

Catalytic Derivatization Data

| Catalyst System | Reaction Type | Substrate/Precursor | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / P(tBu)₃ | α-Arylation of Ester | N-Boc-4-methoxycarbonylpiperidine + Pyridyl Halides | 4-Carboxy-4-pyridylpiperidine analogues | Effective for coupling with various electron-donating and electron-withdrawing pyridyl halides. | escholarship.org |

| [Rh(cod)Cl]₂ / PPh₃ | Double Hydroboration | Pyridine | N-Bpin-1,2,3,4-tetrahydropyridines | Product ratio (C3 vs C4 borylation) is dependent on the phosphine ligand. Generated from a 1,2-dihydropyridine intermediate. | rsc.org |

| Rh(I) / Chiral Ligand | Asymmetric Carbometalation | Dihydropyridines + Arylboronic Acids | Enantioenriched 3-substituted tetrahydropyridines | A three-step process provides access to valuable chiral piperidines. | acs.org |

| Pd(OAc)₂ | C-H Arylation | N-Cbz piperidine | 4-Arylated piperidine | Reversible cleavage of both cis- and trans-C(4)–H bonds occurs, with oxidative addition being the stereo-determining step. | acs.org |

| Heterogeneous Cobalt Catalyst | Hydrogenation | Substituted Pyridines | Substituted Piperidines | Allows for acid-free hydrogenation with good yields and selectivity, including in water as a solvent. | mdpi.com |

Medicinal Chemistry and Pharmacological Investigations of 1 Pyridin 4 Yl Piperidine Derivatives

Anticancer Activities and Molecular Mechanisms

Derivatives of (1-Pyridin-4-yl)piperidine have emerged as a promising class of compounds in oncology research, demonstrating significant potential as anticancer agents. researchgate.netnih.govunimi.it Their therapeutic effects are attributed to a variety of molecular mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and modulation of critical signaling pathways that govern tumor progression.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

The antiproliferative capacity of this compound derivatives has been documented across a wide array of human cancer cell lines. These compounds have shown cytotoxic effects against tumors of different origins, highlighting the broad applicability of this chemical scaffold in cancer therapy. encyclopedia.pubresearchgate.net For instance, certain derivatives have demonstrated efficacy against lung adenocarcinoma (A549), laryngeal carcinoma (Hep2), and hypopharyngeal tumor (FaDu) cells. researchgate.net In some cases, the cytotoxicity of these synthetic compounds has been shown to be comparable or even superior to established chemotherapy drugs like bleomycin. mdpi.comresearchgate.net

Research into colon cancer has also yielded promising results. The derivative 2-amino-4-(1-piperidine) pyridine (B92270) was found to inhibit the proliferation of HT29 and DLD-1 colon cancer cells in a dose-dependent manner. encyclopedia.pub Similarly, in prostate cancer research, a piperidine (B6355638) derivative designated as compound 17a was shown to inhibit the proliferation of the PC3 prostate cancer cell line effectively. encyclopedia.pub

| Derivative Class | Cancer Cell Line | Cancer Type | Observed Effect | Source |

|---|---|---|---|---|

| (1-Pyridin-4-ylmethyl)piperidin-4-one derivatives | A549 | Lung Adenocarcinoma | Inhibition of proliferation | plos.org |

| (1-Pyridin-4-ylmethyl)piperidin-4-one derivatives | Hep2 | Laryngeal Carcinoma | Inhibition of proliferation | plos.org |

| Spirooxindolopyrrolidine-embedded piperidinone | FaDu | Hypopharyngeal Tumor | Cytotoxicity and apoptosis induction | researchgate.net |

| 2-amino-4-(1-piperidine) pyridine | DLD-1, HT29 | Colon Cancer | Inhibition of proliferation, cell cycle arrest | encyclopedia.pub |

| Piperidine derivative (compound 17a) | PC3 | Prostate Cancer | Inhibition of proliferation | encyclopedia.pub |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7, MDA-MB-231 | Breast Cancer | Induction of apoptosis, cell cycle arrest | unimi.it |

Induction of Apoptosis in Malignant Cells

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. mdpi.comnih.gov This process is crucial for eliminating cancerous cells without causing widespread inflammation. Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. unimi.it

The intrinsic, or mitochondrial, pathway is often activated by these derivatives. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio. encyclopedia.pub This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of effector caspases, such as caspase-3 and caspase-9, ultimately leading to cell death. encyclopedia.pubnih.gov

The extrinsic pathway is also implicated. For example, the piperidine derivative DTPEP was found to significantly increase levels of cleaved caspase-8, a key initiator of the extrinsic pathway, in breast cancer cells. unimi.it The ability of a single compound to engage both pathways, as demonstrated by the significant decrease in apoptosis when pan-caspase, caspase-8, or caspase-9 inhibitors were used, highlights a multi-pronged attack on cancer cell survival. unimi.it

Modulation of Key Kinases in Cancer Progression

The aberrant activity of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. Derivatives of this compound have been developed as potent inhibitors of several key kinases involved in cancer cell growth and survival. mdpi.comresearchgate.net

One of the most significant targets is the PI3K/Akt signaling pathway, which is frequently deregulated in cancer. encyclopedia.pub Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). frontiersin.org By inhibiting Akt, these compounds can block downstream signaling that promotes cell survival and proliferation. frontiersin.orgnih.gov The piperidine derivative DTPEP has also been shown to downregulate the PI3K/Akt pathway in breast cancer cells. unimi.it

Other important kinase targets include:

IκB kinase (IKKβ): Inhibition of IKKβ is crucial as its activation leads to chronic inflammation, which can promote tumor progression. researchgate.net Piperidinone-based analogs have been developed that show better IKKβ inhibitory properties than reference compounds. researchgate.net

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1): A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of ALK and ROS1, which are key oncogenic drivers in non-small cell lung cancer and other malignancies. mdpi.comresearchgate.net

Impact on DNA Repair Mechanisms via MGMT Promoter Methylation

The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) plays a critical role in chemotherapy resistance, particularly in cancers like glioblastoma. researchgate.net The MGMT protein removes DNA adducts caused by alkylating agents such as temozolomide (B1682018) (TMZ), thereby reducing the drug's efficacy. plos.orgresearchgate.net Epigenetic silencing of the MGMT gene via promoter methylation prevents the production of this repair protein, making tumors more sensitive to treatment. plos.orggoogle.comresearchgate.net Consequently, the methylation status of the MGMT promoter is a key predictive biomarker for the response to alkylating chemotherapy. plos.orgfrontiersin.orggoogle.com

While targeting DNA repair pathways is a critical strategy in oncology, the currently available research does not establish a direct link between this compound derivatives and the modulation of MGMT promoter methylation. plos.orgresearchgate.netgoogle.comresearchgate.netresearchgate.net Further investigation is required to determine if this specific chemical scaffold can influence MGMT expression or activity, potentially offering a way to overcome treatment resistance in MGMT-proficient tumors.

Preclinical Efficacy Studies in Oncological Models

The anticancer potential of this compound derivatives has been validated in several preclinical in vivo models. These studies are essential for translating in vitro findings into potential clinical applications. For example, representative compounds from a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which act as Akt inhibitors, were shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. frontiersin.org

In another study, the piperidine derivative DTPEP was evaluated in a LA-7 syngeneic rat mammary tumor model. unimi.it The results demonstrated a significant regression of mammary tumors, providing in vivo evidence for its efficacy against breast cancer. unimi.it These preclinical studies underscore the therapeutic promise of this class of compounds and provide a strong rationale for their continued development as novel anticancer agents.

Anti-inflammatory and Pain Modulatory Properties

Beyond oncology, this compound derivatives have been investigated for their significant anti-inflammatory and analgesic properties. google.com The piperidin-4-one moiety, a common feature in this class, is associated with a wide range of biological activities, including anti-inflammatory and pain-modulating effects.

One mechanism for the anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the synthesis of prostaglandins (B1171923) that drive inflammation and pain. google.com A derivative, 3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide, is hypothesized to act through this pathway, showing significant analgesic activity in preclinical models. google.com Furthermore, certain pyridazinone derivatives incorporating a piperidine moiety have demonstrated anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as IL-6 and IL-12.

In the context of pain modulation, particularly neuropathic pain, a dual-target approach has proven effective. Certain this compound derivatives have been identified as potent antagonists of both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 (σ1) receptor. researchgate.net Both receptors are implicated in pain signaling within the central nervous system. researchgate.net The piperidine ring is considered a critical structural element for this dual activity. researchgate.net The synergistic effect of modulating both H3R and σ1R may offer a breakthrough for creating novel, dual-acting compounds that can improve existing pain therapies. researchgate.net

Role as B1R Modulators

The this compound scaffold is a key structural motif in the development of modulators for the bradykinin (B550075) B1 receptor (B1R). The B1 receptor is an inducible G protein-coupled receptor that is typically upregulated during inflammation, tissue damage, and in chronic pain states. nih.govnih.gov Its role in sensitizing nociceptors makes it a significant target for therapeutic intervention in pain and inflammatory conditions. nih.govnih.gov

Research has focused on creating antagonists that block the B1 receptor, thereby preventing its activation by endogenous ligands like des-Arg⁹-bradykinin. Blocking this receptor has been demonstrated in animal models to reverse or lessen pain and inflammation. nih.govresearchgate.net Several classes of B1R antagonists incorporating the piperidine moiety have been explored. One such class features a piperidine acetic acid tetralin core, which has yielded highly potent compounds. nih.govnih.gov Another significant series is based on a 2,3-diaminopyridine (B105623) structure, which has been optimized for high affinity. researchgate.netnih.gov A notable example is the novel benzamide (B126) B1 receptor antagonist, ELN441958, which incorporates a complex 9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane moiety, highlighting the versatility of the pyridinyl-piperidine structure in achieving potent B1R modulation. researchgate.net

Antagonistic Effects on B1 Receptors in In Vitro Assays

The antagonistic activity of this compound derivatives on B1 receptors has been quantified using various in vitro assays. These assays are crucial for determining the potency and selectivity of new compounds. A common method involves measuring the ability of a compound to inhibit the functional response induced by a B1R agonist. For instance, the intracellular accumulation of inositol (B14025) monophosphate (IP1), a downstream second messenger of Gq-coupled receptor activation, is a standard readout. researchgate.net In such assays, the specific antagonist activity is determined by challenging the cells with an agonist at a concentration that elicits a significant response (e.g., EC80) in the presence of the test compound. researchgate.net

Derivatives from a series featuring a piperidine acetic acid tetralin core have demonstrated significant potency, with half-maximal inhibitory concentration (IC50) values below 20 nM in B1 receptor functional assays. nih.govnih.gov Further optimization of related structures, such as the 2,3-diaminopyridine B1 antagonists, has led to the development of compounds with sub-nanomolar affinity for the receptor. researchgate.net These in vitro findings confirm the potential of the this compound scaffold in designing high-affinity B1R antagonists.

Table 1: In Vitro B1R Antagonist Activity of Piperidine Derivatives

| Compound Class | Assay Type | Potency | Reference |

| Piperidine Acetic Acid Tetralin Core | B1 Receptor Functional Assay | IC50 < 20 nM | nih.gov |

| 2,3-Diaminopyridine Derivatives | B1 Receptor Binding/Functional | Sub-nanomolar affinity | researchgate.net |

Potential in Inflammatory Pain Management

Given that the bradykinin B1 receptor is upregulated in inflamed tissues and contributes to the maintenance of chronic pain, its antagonists are considered a promising therapeutic approach for inflammatory pain conditions. nih.govnih.gov By blocking the B1 receptor, this compound derivatives can inhibit the pro-inflammatory and pain-sensitizing effects of B1R activation. Animal models of inflammation and pain have shown that administration of B1R antagonists can effectively ameliorate these conditions. nih.govresearchgate.net

Beyond direct B1R antagonism, related piperidine structures are being explored for multi-target approaches to pain management. For example, compounds with a piperidine core that exhibit dual antagonism at histamine H3 and sigma-1 receptors have shown promise in preclinical models of inflammatory pain. nih.govacs.org This suggests that incorporating the this compound motif into molecules with multiple mechanisms of action could offer enhanced analgesic effects.

Efficacy in Neuropathic Pain Models, including Diabetic Neuropathy

Neuropathic pain, a type of chronic pain caused by nerve damage, is another area where this compound derivatives show therapeutic potential. The B1 receptor is implicated in the pathogenesis of neuropathic pain conditions, including painful diabetic neuropathy. google.comgoogle.com Studies have demonstrated an increased expression of B1 receptors in the neuronal cells of streptozotocin (B1681764) (STZ)-induced diabetic rats, a widely used model for diabetic neuropathy. researchgate.net This upregulation suggests that B1R antagonists could be particularly effective in this patient population.

Research has also explored other mechanisms for piperidine derivatives in treating neuropathic pain. Some compounds are designed as modulators of the NaV1.7 sodium channel, a key target in pain pathways. google.com Others have been developed as dual sigma-1 receptor antagonists and mu-opioid receptor agonists. researchgate.net A study focusing on 1,4-substituted piperidines found that these compounds could alleviate neuropathic pain in mice through the inhibition of neuronal T-type Ca2+ channels. researchgate.net Furthermore, dual-acting histamine H3 and sigma-1 receptor ligands that contain a 4-(piperidin-4-yl)pyridine (B1299547) core have demonstrated significant analgesic activity in models of neuropathic pain. nih.govacs.org

Relevance for Migraine Therapy

The this compound structure is a crucial component in several modern migraine therapies that target the calcitonin gene-related peptide (CGRP) pathway. CGRP is a neuropeptide known to be involved in the vasodilation and neurogenic inflammation associated with migraine attacks. acs.org

Telcagepant (MK-0974), an early CGRP receptor antagonist, incorporates a complex piperidine derivative, specifically N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide. nih.gov Similarly, the synthesis of Rimegepant, another CGRP receptor antagonist approved for the acute treatment of migraine, can utilize a 1-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one intermediate. portico.org

Beyond CGRP antagonism, other related scaffolds are being investigated. A series of pyridinylmethylenepiperidine derivatives were designed as potent agonists for the serotonin (B10506) 5-HT1F receptor. nih.gov These agonists represent a novel approach to migraine treatment that aims to avoid the vasoconstrictive cardiovascular side effects associated with triptans. One such compound, C5 (2,4,6-trifluoro-N-(6-(fluoro(1-methylpiperidin-4-ylidene)methyl)pyridin-2-yl)benzamide), showed significant efficacy in rodent migraine models by inhibiting dural plasma protein extravasation and c-fos expression without causing vasoconstriction. nih.gov

Anticoagulant and Antithrombotic Potential

Investigation as Blood Coagulation Factor Xa Inhibitors

The this compound scaffold has been investigated for its potential in developing antithrombotic agents, particularly as inhibitors of key enzymes in the coagulation cascade. Initial research identified the 1-(pyridin-4-yl)piperidine-4-carboxamide structure as a promising starting point for designing direct thrombin inhibitors. nih.gov

Through structure-activity relationship (SAR) studies, researchers optimized this scaffold to improve potency and selectivity. This work led to the identification of compounds that inhibit thrombin (Factor IIa) and, to a lesser extent, Factor Xa (FXa). nih.gov For example, one study reported a derivative (compound 13b) with high affinity for thrombin (Ki = 6 nM) but significantly weaker activity against Factor Xa (Ki = 5.64 μM). nih.gov This compound demonstrated a significant anticoagulant effect in ex vivo mouse models. nih.gov

Conversely, other research programs have specifically tailored piperidine derivatives to be potent and selective inhibitors of Factor Xa. One approach led to the discovery of imidazo[1,5-c]imidazol-3-one derivatives containing a piperidine moiety that were potent and orally bioavailable FXa inhibitors. nih.gov Another successful strategy involved the enantioselective synthesis of (3R,4S)-piperidine diamine derivatives, which yielded highly potent FXa inhibitors. clockss.org Additionally, N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivatives have been identified as potent dual inhibitors of both thrombin and Factor Xa. mdpi.com

Table 2: Investigational this compound Derivatives as Anticoagulants

| Derivative Class | Primary Target | Key Findings | Reference |

| 1-(Pyridin-4-yl)piperidine-4-carboxamides | Thrombin (Factor IIa) | Identified potent thrombin inhibitors (Ki = 6 nM) with weak Factor Xa activity. | nih.gov |

| Imidazo[1,5-c]imidazol-3-ones | Factor Xa | Potent and orally bioavailable FXa inhibitors. | nih.gov |

| (3R,4S)-Piperidine Diamines | Factor Xa | Enantioselective synthesis yielded potent FXa inhibitors. | clockss.org |

| N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamides | Thrombin and Factor Xa | Identified as dual inhibitors of both enzymes. | mdpi.com |

Comparative Analysis with Established Anticoagulants

Derivatives of this compound have been investigated for their potential as anticoagulants, showing promise in both in vitro and in vivo assays. Research into aminoheterocyclic derivatives, including those with a 1-(4-pyridyl)piperidine-4-carboxamide core, has demonstrated anticoagulant activity. google.com These compounds have been evaluated using standard coagulation assays such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT). google.com

In ex vivo studies using rat models, the intravenous or oral administration of these compounds led to measurable anticoagulant effects. google.com While direct comparative data with established anticoagulants like warfarin (B611796) or heparin is limited in the public domain, the research indicates a potential for these derivatives to act as effective antithrombotic agents. google.comnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. nih.gov The development of orally active Factor Xa inhibitors from this class of compounds, such as imidazo[1,5-c]imidazol-3-one derivatives, highlights a significant step towards creating alternatives to traditional anticoagulants, potentially with different efficacy and safety profiles. nih.gov Further research is necessary to fully elucidate their comparative effectiveness and therapeutic window against widely used anticoagulants. nih.govmdpi.com

Antimicrobial Spectrum and Applications

The this compound scaffold has been a focal point in the search for new antimicrobial agents, with various derivatives demonstrating a range of antibacterial and antifungal activities.

This compound derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-hydroxypyrrolidine/piperidine derivatives, including 1-(pyridin-4-yl) pyrrolidin-2-ol, have been found to be moderately sensitive against E. coli and K. pneumoniae. symbiosisonlinepublishing.com Another study highlighted that benzimidazole-pyridine-piperidine hybrids are particularly active against the Escherichia coli (MTCC 443) strain, with a Minimum Inhibitory Concentration (MIC) value of 9.375 µg/mL, which is comparable to norfloxacin. ingentaconnect.com These hybrids also showed activity against the Gram-positive organism Staphylococcus epidermidis with an MIC of 4.68 µg/mL. ingentaconnect.com

The substitution pattern on the piperidine and pyridine rings plays a crucial role in determining the antibacterial potency. For example, some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have demonstrated very low MIC values, ranging from 0.2-1.3 µg/mL, against Escherichia coli strains. researchgate.net Research on other piperidine derivatives has also reported significant antibacterial efficacy, with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis.

| Compound/Derivative Class | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-pyridine-piperidine hybrids | Escherichia coli (MTCC 443) | 9.375 | ingentaconnect.com |

| Benzimidazole-pyridine-piperidine hybrids | Staphylococcus epidermidis | 4.68 | ingentaconnect.com |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli | 0.2-1.3 | researchgate.net |

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | 3.9-25 |

The antifungal potential of this compound derivatives has also been explored, with varying degrees of success. Some piperidine derivatives have demonstrated inhibitory activity against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.netresearchgate.net For example, piperidine-based 1,2,3-triazolylacetamide derivatives have shown strong anti-Candida activity, particularly against Candida auris, with some compounds exhibiting low MIC values. nih.gov

However, not all derivatives display broad-spectrum antifungal properties. A study on six novel piperidine derivatives found no activity against Fusarium verticilliodes, Candida utilis, and Penicillium digitatium. researchgate.netacademicjournals.org In another study, S-substituted derivatives of 1,2,4-triazol-3-thiol containing a pyridin-4-yl moiety showed activity against Candida albicans, with MIC values in the range of 31.25 - 62.5 µg/mL. uran.ua The antifungal activity of these compounds is often linked to their ability to interfere with essential metabolic pathways in fungi. Further research, including the synthesis of structural analogs, is ongoing to identify more potent antifungal agents targeting specific fungal pathogens like Candida albicans. frontiersin.org

| Compound/Derivative Class | Target Fungi | MIC (µg/mL) | Reference |

|---|---|---|---|

| S-substituted 1,2,4-triazol-3-thiols | Candida albicans | 31.25 - 62.5 | uran.ua |

| Piperidine derivatives | Candida albicans | 3,125 - 100,000 |

Other Pharmacological Research Avenues

Beyond antimicrobial and anticoagulant applications, derivatives of this compound are being investigated for their therapeutic potential in other significant areas of medical research.

This compound derivatives have emerged as a promising class of compounds for inhibiting angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and shown to effectively block blood vessel formation in a chick chorioallantoic membrane (CAM) assay. nih.govnih.govresearchgate.net The anti-angiogenic potency of these compounds appears to be influenced by the electronic properties of substituents on the phenyl ring. nih.govnih.gov

Furthermore, research has focused on designing this compound derivatives as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, which plays a pivotal role in angiogenesis. nih.govnih.govmdpi.com Some ((pyridin-4-yl)ethyl)pyridine derivatives have demonstrated potent inhibition of VEGFR-1 and VEGFR-2, with activities comparable to clinical candidates. nih.gov The selectivity for VEGFR-2 over VEGFR-1 can be controlled by modifying the arylamino substituent. nih.gov The development of these compounds as orally active anti-angiogenic agents is supported by their high permeability in Caco-2 cell monolayer assays, suggesting good potential for intestinal absorption. nih.gov

| Compound/Derivative Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| ((pyridin-4-yl)ethyl)pyridine derivatives | VEGFR-2 | <100 nM | nih.gov |

| Quinoline-thiazolidine-4-one urea (B33335) derivatives | VEGFR-2 | Potent inhibition | nih.gov |

| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives | Angiogenesis (CAM assay) | Significant blockage of blood vessel formation | nih.govnih.gov |

The this compound scaffold is also being explored for its potential in treating metabolic disorders, including obesity. google.com Certain piperidine derivatives are being investigated for their role in managing obesity and type 2 diabetes. Research has pointed towards the development of piperidine derivatives as histamine H3-receptor antagonists, which have therapeutic potential for metabolic diseases like obesity. google.com Additionally, some derivatives have been designed as melanocortin-4 receptor (MC4R) agonists. The MC4R is a key regulator of energy homeostasis, and its activation can lead to reduced food intake and increased energy expenditure, making it a valuable target in obesity research.

Explorations in Neuropharmacology (e.g., Myasthenia Gravis)

The this compound scaffold is a key structural element in the exploration of novel therapeutics for neurological disorders. Derivatives of this compound have been investigated for their potential to modulate various neurotransmitter systems and receptors within the central nervous system. Research has indicated that these compounds may have applications in treating conditions such as depression, anxiety, and pain by interacting with targets like dopamine (B1211576) and serotonin receptors. The basicity of the pyridine ring and the conformational flexibility of the piperidine ring are crucial for these interactions.

While direct studies on this compound derivatives for myasthenia gravis are not extensively documented in the provided results, the broader class of piperidine derivatives has been associated with this condition. epo.orggoogle.comgoogle.co.aoresearchgate.net Myasthenia gravis is an autoimmune disorder characterized by muscle weakness, and some piperidine-containing compounds have been investigated for their effects on neuromuscular transmission. google.comgoogle.co.ao For instance, pyridostigmine, a drug used to treat myasthenia gravis, contains a pyridinium (B92312) moiety, highlighting the relevance of the pyridine-like structure in this therapeutic area. researchgate.net The potential for this compound derivatives to act on targets relevant to myasthenia gravis, such as acetylcholinesterase or muscarinic receptors, remains an area for further investigation. smolecule.com

Enzyme Inhibition Studies Beyond Kinases

Beyond their well-known role as kinase inhibitors, derivatives of this compound have been explored for their inhibitory activity against a variety of other enzyme classes. vulcanchem.com The structural features of the this compound core, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile scaffold for designing enzyme inhibitors. nih.gov

One area of investigation is their potential as inhibitors of enzymes involved in viral replication. For example, certain piperidine derivatives have shown the ability to inhibit the main protease of coronaviruses, suggesting a potential application in antiviral therapies. Another significant area of research is the inhibition of prolyl-tRNA synthetase (PRS), a crucial enzyme for protein synthesis in organisms like Plasmodium falciparum, the parasite responsible for malaria. acs.orgnih.govresearchgate.netacs.org Derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one, a related structure, have demonstrated potent inhibition of Plasmodium cPRS. acs.orgnih.govresearchgate.netacs.org

Additionally, this compound derivatives have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes that are important in the metabolism of neurotransmitters. Inhibition of MAOs can be beneficial in the treatment of neurological disorders. The core structure is also found in compounds designed to inhibit other enzymes such as carbonic anhydrases and topoisomerases. rsc.orgfrontiersin.org

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Compound Class | Target Enzyme | Therapeutic Area | Key Findings |

|---|---|---|---|

| 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives | Prolyl-tRNA Synthetase (PRS) | Antimalarial | Potent dual-stage activity against Plasmodium falciparum by likely inhibiting cytoplasmic PRS. acs.orgnih.govresearchgate.netacs.org |

| 4-pyridyl sulfonamide analog (Pyr) | Carbonic Anhydrase IX (CA IX) | Anticancer | Selective and potent inhibition of tumor-associated CA IX, leading to apoptosis in cancer cells. frontiersin.org |

| Piperidine derivatives | Viral Proteases | Antiviral | Inhibition of the main protease of coronaviruses. |

| Piperidine derivatives | Monoamine Oxidases (MAOs) | Neuropharmacology | Potential for competitive inhibition at flavin adenine (B156593) dinucleotide (FAD) sites. |

In Vitro and In Vivo Pharmacological Assay Methodologies

Cell-Based Assays for Proliferation and Apoptosis

The antiproliferative and pro-apoptotic effects of this compound derivatives are commonly evaluated using a variety of cell-based assays. A fundamental technique is the MTT assay, which measures cell viability and proliferation. researchgate.net This assay was used to screen diphenyl(sulfonylpiperidin-4-yl)methanol derivatives against several human carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2, identifying potent antiproliferative agents. researchgate.net Similarly, the cytotoxic activity of a 4-pyridyl analog of SLC-0111 was assessed against HT-29, MCF7, and PC3 cancer cell lines using a cell viability assay. frontiersin.org

To investigate the induction of apoptosis, flow cytometry is a frequently employed method. nih.govnih.gov Annexin V-FITC and propidium (B1200493) iodide (PI) staining allows for the differentiation between live, apoptotic, and necrotic cells. nih.gov This technique was utilized to confirm that the piperidine derivative DTPEP induces apoptosis in breast cancer cells. nih.gov Further mechanistic insights into apoptosis can be gained by analyzing changes in mitochondrial membrane potential, often using fluorescent dyes like Rh123. nih.gov The expression levels of key apoptosis-related proteins, such as p53, Bax, and Bcl-2, are typically quantified using methods like ELISA or Western blotting to elucidate the molecular pathways involved. frontiersin.org For instance, a 4-pyridyl sulfonamide analog was shown to increase the expression of p53 and Bax while decreasing Bcl-2 levels in PC3 cells. frontiersin.org

Receptor Binding and Functional Assays (e.g., B1R Assays)

Receptor binding assays are crucial for determining the affinity of this compound derivatives for their molecular targets. Radioligand displacement assays are a standard method, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. nih.govacs.org This technique has been used to determine the binding affinities of piperidine derivatives for sigma-1 (σ1) and histamine H3 receptors. nih.govacs.org For these assays, membrane preparations from tissues like the guinea pig brain cortex are incubated with the test compound and a radioligand such as 3H-pentazocine for σ1 receptors. nih.govacs.org

Functional assays are then used to characterize the intrinsic activity of the compounds (i.e., whether they are agonists or antagonists). For G-protein coupled receptors like the histamine H3 receptor, a mini-G protein recruitment assay based on the split-luciferase complementation technique can be employed. nih.gov This assay provides a non-radioactive method to measure receptor stimulation. nih.gov Another common functional assay is the [35S]GTPγS binding assay, which measures the activation of G-proteins upon receptor stimulation by an agonist. The antagonist activity of a compound can be determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding. google.com While specific B1R (bradykinin B1 receptor) assays for this compound derivatives were not detailed in the provided search results, the general principles of receptor binding and functional assays would apply.

Enzyme Inhibition Assays

A variety of assay formats are used to evaluate the inhibitory potential of this compound derivatives against different enzymes. For kinase inhibition, assays often measure the transfer of a phosphate (B84403) group from ATP to a substrate. While the prompt excludes a focus on kinases, the principles are transferable. For other enzymes, such as prolyl-tRNA synthetase (PRS), a phenotypic Plasmodium falciparum growth inhibition assay can be used to assess the compound's effect on the parasite's viability. acs.orgacs.org To confirm that the antiparasitic activity is due to PRS inhibition, a protein synthesis inhibition assay can be employed, which monitors the intracellular synthesis of a proline-rich protein. acs.org

For enzymes like carbonic anhydrases, inhibition is typically measured by determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. frontiersin.org The activity of caspases, which are key mediators of apoptosis, can be measured to confirm the apoptotic pathway. For example, the effects of a 4-pyridyl sulfonamide analog on caspase-3 and caspase-9 activities were evaluated to explore the apoptotic mechanism it induces. frontiersin.org Fluorometric monoamine oxidase (MAO) activity assays can be used to assess the potential of these compounds to inhibit MAO enzymes.

Preclinical Animal Models for Efficacy Evaluation

To evaluate the in vivo efficacy of this compound derivatives, various preclinical animal models are utilized. For antimalarial compounds, a humanized murine model of Plasmodium falciparum malaria, such as the Pf NODscidIL2Rγnull mouse model, is employed. acs.orgnih.gov The therapeutic efficacy is assessed by monitoring the average parasitemia in the peripheral blood of treated mice compared to a control group. acs.orgnih.gov

For anticancer agents, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is evaluated. nih.gov For example, the in vivo efficacy of the piperidine derivative DTPEP was validated in a LA-7 syngeneic rat mammary tumor model, where it caused regression of the tumors. nih.gov

In the context of neuropharmacology, animal models of pain, such as those involving nerve injury (e.g., chronic constriction injury), are used to assess the antinociceptive properties of compounds. acs.org The tail-flick test is another common method to evaluate analgesic effects in naive mice. acs.org These preclinical models are essential for validating the therapeutic potential of this compound derivatives before they can be considered for clinical development. vulcanchem.com

Table 2: Preclinical Animal Models for Efficacy Evaluation

| Therapeutic Area | Animal Model | Compound Type | Key Findings |

|---|---|---|---|

| Antimalarial | Pf NODscidIL2Rγnull mouse model | 1-(Pyridin-4-yl)pyrrolidin-2-one derivative | Demonstrated oral efficacy, reducing parasitemia in a humanized murine model of P. falciparum malaria. acs.orgnih.gov |

| Anticancer | LA-7 syngeneic rat mammary tumor model | Piperidine derivative DTPEP | Showed regression of mammary tumors, validating its in vivo anti-breast cancer efficacy. nih.gov |

| Pain (Nociceptive and Neuropathic) | Chronic constriction injury (CCI) model in mice; Tail-flick test | Dual histamine H3 and sigma-1 receptor ligands | Attenuated nociceptive responses and produced prolonged analgesia in models of neuropathic and acute pain. acs.orgacs.org |

Computational and Chemoinformatic Studies of 1 Pyridin 4 Yl Piperidine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific protein target. For (1-Pyridin-4-yl)piperidine and its derivatives, these studies have provided valuable insights into their potential therapeutic applications.

Ligand-Target Interactions with Enzymes (e.g., AChE, BChE, ChoK)

Derivatives of this compound have been investigated for their interactions with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govfrontiersin.org For instance, a study on N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide, a derivative of this compound, revealed its potential to inhibit both AChE and BChE. nih.gov Computational docking studies showed that this compound could establish interactions within the active sites of these enzymes. nih.gov

In another study, coumarin-pyridine hybrids linked by a flexible aliphatic chain, which includes the this compound moiety, demonstrated potent inhibitory activity against both AChE and BChE. frontiersin.org Molecular docking of the most active compound, 3f, showed interactions with key residues in the active site of AChE, including Trp84 at the peripheral anionic site and Phe330, Phe288, and Arg289. frontiersin.org These interactions, including hydrophobic pi-pi stacking and hydrogen bonds, are thought to be responsible for the compound's high inhibitory potency. frontiersin.org

The structural similarity of the this compound scaffold to known cholinesterase inhibitors like donepezil (B133215) further supports its potential in this area. mdpi.com

Receptor Binding Site Characterization

The this compound scaffold has been identified as a key structural element for dual affinity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.govacs.org Molecular modeling studies have been employed to understand the interactions responsible for this dual activity. Docking studies revealed that derivatives containing the piperidine (B6355638) core generally show higher affinity for the σ1R compared to those with a piperazine (B1678402) core. nih.gov The protonation state of the molecule at physiological pH was also found to be a critical factor influencing inhibitory potency. nih.gov

Furthermore, derivatives of this compound have been docked into the binding pocket of the human dopamine (B1211576) D2 receptor. mdpi.com These studies have shown that the protonatable nitrogen atom of the piperidine ring can form a key interaction with an aspartate residue (Asp114) in the receptor's binding site. mdpi.com The pyridin-4-ylmethyl group can also engage in π-π stacking interactions with aromatic residues within the binding pocket.

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. This approach has been applied to derivatives containing the this compound moiety. For example, SBDD was instrumental in the discovery of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, where the structure of the compound complexed with the receptor was determined at high resolution. nih.govacs.org This detailed structural information allows for the rational design of new compounds with improved properties. nih.govacs.org

In the context of anti-HIV drug discovery, piperidine-substituted triazine derivatives, which can include the this compound scaffold, have been designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). kuleuven.be Molecular docking studies of these compounds into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase have helped to understand their binding modes and guide further optimization. kuleuven.be

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles. Computational tools are widely used for these predictions.

For derivatives of this compound, ADMET prediction tools like SwissADME and pkCSM have been used to estimate properties such as oral bioavailability and blood-brain barrier penetration. For a series of pyridine (B92270) derivatives, including those with a piperidine moiety, computational analysis predicted good human oral absorption percentages. mdpi.com However, it was also noted that the presence of a phenyl ring could decrease the solubility of these compounds. mdpi.com In another study, a library of heterocyclic compounds, including pyrimidine (B1678525) derivatives, was screened for ADMET properties, leading to the identification of compounds with drug-like characteristics and favorable absorption profiles. gjpb.de

Chemoinformatic Analysis for Drug Likeness and Structural Alerts

Chemoinformatics plays a vital role in analyzing large chemical datasets to identify compounds with "drug-like" properties and to flag potential structural liabilities. mdpi.com The concept of "drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov

The this compound scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov The introduction of chiral piperidine scaffolds, for instance, can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic properties. researchgate.net Chemoinformatic analyses can help in the design of compound libraries based on the this compound core, ensuring diversity and drug-likeness. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the binding pose and the conformational changes that may occur.